Cas no 21363-10-0 (4-hydroxy-3-phenylbenzaldehyde)
4-hydroxy-3-phenylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-carboxaldehyde,6-hydroxy-
- 3-Biphenylcarboxaldehyde,6-hydroxy- (8CI)
- 4-hydroxy-3-phenylbenzaldehyde
- SCHEMBL9763217
- 6-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- A1-49735
- 6-hydroxy-3-biphenylcarboxaldehyde
- 21363-10-0
- EN300-201810
- AKOS017518815
-
- MDL: MFCD18086522
- Inchi: 1S/C13H10O2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-9,15H
- InChI Key: XIMCLEAEWWYKLY-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C=O)C=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 198.068079557g/mol
- Monoisotopic Mass: 198.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
4-hydroxy-3-phenylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-201810-0.05g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 0.05g |
$348.0 | 2023-09-16 | ||
| Enamine | EN300-201810-0.1g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 0.1g |
$364.0 | 2023-09-16 | ||
| Enamine | EN300-201810-0.25g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 0.25g |
$381.0 | 2023-09-16 | ||
| Enamine | EN300-201810-0.5g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 0.5g |
$397.0 | 2023-09-16 | ||
| Enamine | EN300-201810-1.0g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-201810-2.5g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 2.5g |
$810.0 | 2023-09-16 | ||
| Enamine | EN300-201810-5.0g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-201810-10.0g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-201810-1g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 1g |
$414.0 | 2023-09-16 | ||
| Enamine | EN300-201810-5g |
4-hydroxy-3-phenylbenzaldehyde |
21363-10-0 | 5g |
$1199.0 | 2023-09-16 |
4-hydroxy-3-phenylbenzaldehyde Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-hydroxy-3-phenylbenzaldehyde
Recent Advances in the Study of 4-Hydroxy-3-phenylbenzaldehyde (CAS: 21363-10-0) in Chemical Biology and Pharmaceutical Research
4-Hydroxy-3-phenylbenzaldehyde (CAS: 21363-10-0) is a phenolic aldehyde derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research developments related to this compound, highlighting its significance in the field.
Recent studies have focused on the synthesis and optimization of 4-hydroxy-3-phenylbenzaldehyde to enhance its yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method for the efficient synthesis of this compound, utilizing palladium-catalyzed cross-coupling reactions. The study reported a yield improvement of up to 85%, with high purity levels, making it a viable candidate for large-scale production. This advancement is particularly relevant for pharmaceutical applications where consistent quality and scalability are critical.
In the realm of biological activity, 4-hydroxy-3-phenylbenzaldehyde has demonstrated promising antimicrobial and anti-inflammatory properties. A recent Nature Chemical Biology study investigated its mechanism of action against multidrug-resistant bacterial strains. The findings revealed that the compound disrupts bacterial cell membrane integrity by targeting specific lipid components, leading to cell lysis. Additionally, its anti-inflammatory effects were attributed to the inhibition of key pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting potential applications in treating chronic inflammatory diseases.
Another area of interest is the compound's role in drug discovery and development. Researchers have explored its use as a scaffold for designing novel small-molecule inhibitors. A 2024 study published in Bioorganic & Medicinal Chemistry Letters highlighted the development of 4-hydroxy-3-phenylbenzaldehyde derivatives as potent inhibitors of a specific kinase involved in cancer progression. The derivatives exhibited nanomolar affinity and selectivity, paving the way for further preclinical evaluations. These findings underscore the compound's versatility as a building block in medicinal chemistry.
Despite these advancements, challenges remain in fully elucidating the pharmacokinetic and toxicological profiles of 4-hydroxy-3-phenylbenzaldehyde. A recent review in Chemical Research in Toxicology emphasized the need for comprehensive in vivo studies to assess its safety and efficacy. Preliminary data suggest that the compound has a favorable toxicity profile at therapeutic doses, but further research is required to confirm these observations and address potential off-target effects.
In conclusion, 4-hydroxy-3-phenylbenzaldehyde (CAS: 21363-10-0) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Recent studies have advanced our understanding of its synthesis, biological activities, and therapeutic potential, while also identifying areas for future investigation. As research continues, this compound is likely to play an increasingly important role in the development of new drugs and therapeutic strategies.
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